molecular formula C26H16N2 B12572332 2,2'-Bipyridine, 4-(1-pyrenyl)- CAS No. 197852-85-0

2,2'-Bipyridine, 4-(1-pyrenyl)-

Cat. No.: B12572332
CAS No.: 197852-85-0
M. Wt: 356.4 g/mol
InChI Key: WELJANWELQTXOT-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 4-(1-pyrenyl)-: is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a single bond, with a pyrene group attached to one of the pyridine rings. This compound is known for its ability to form complexes with transition metals, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 4-(1-pyrenyl)- typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyrene is coupled with a halogenated bipyridine under palladium catalysis . Another method is the Stille coupling, which uses a stannane derivative of pyrene and a halogenated bipyridine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Electrochemical methods and metal-catalyzed cross-coupling reactions are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine, 4-(1-pyrenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridine compounds .

Scientific Research Applications

2,2’-Bipyridine, 4-(1-pyrenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bipyridine, 4-(1-pyrenyl)- exerts its effects involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA, through intercalation and groove binding. The pyrene group enhances the compound’s ability to interact with aromatic systems, making it a potent probe for studying molecular interactions .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipyridine, 4-(1-pyrenyl)- is unique due to the presence of the pyrene group, which enhances its photophysical properties and its ability to interact with biological systems. This makes it particularly valuable in applications requiring fluorescence and photodynamic activity .

Properties

CAS No.

197852-85-0

Molecular Formula

C26H16N2

Molecular Weight

356.4 g/mol

IUPAC Name

4-pyren-1-yl-2-pyridin-2-ylpyridine

InChI

InChI=1S/C26H16N2/c1-2-14-27-23(6-1)24-16-20(13-15-28-24)21-11-9-19-8-7-17-4-3-5-18-10-12-22(21)26(19)25(17)18/h1-16H

InChI Key

WELJANWELQTXOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Origin of Product

United States

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